In-Depth Technical Guide to the Chemical Properties of N-Boc-1,5-diaminopentane
In-Depth Technical Guide to the Chemical Properties of N-Boc-1,5-diaminopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of N-Boc-1,5-diaminopentane, a crucial building block in contemporary chemical and pharmaceutical research.
Introduction
N-Boc-1,5-diaminopentane, systematically named tert-butyl (5-aminopentyl)carbamate and often abbreviated as NH2-C5-NH-Boc, is a mono-protected diamine. Its structure features a five-carbon aliphatic chain (C5) with a terminal primary amine (NH2) and a tert-butyloxycarbonyl (Boc) protected amine (NH-Boc). This bifunctional nature makes it a versatile reagent, particularly in the synthesis of complex molecules where selective reactivity of the two amine groups is required.
Its most prominent application is as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest, offering a novel therapeutic modality.
Chemical and Physical Properties
A summary of the key quantitative chemical and physical properties of N-Boc-1,5-diaminopentane is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C10H22N2O2 |
| Molecular Weight | 202.29 g/mol |
| CAS Number | 51644-96-3 |
| Appearance | Colorless to light yellow liquid/oil |
| Boiling Point | 309.2 °C at 760 mmHg |
| Density | 0.965 - 0.972 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.458 - 1.460 |
| Flash Point | 109 - 140.8 °C |
| pKa (Predicted) | 12.91 ± 0.46 |
| Vapor Pressure | 0.000647 mmHg at 25°C |
| LogP (Predicted) | 2.73 |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. |
| Storage Temperature | 2-8°C, sealed in a dry, dark place |
Experimental Protocols
The following sections detail standardized experimental protocols that can be adapted for the determination of the key physicochemical properties of N-Boc-1,5-diaminopentane, as well as its synthesis and characterization.
Synthesis of N-Boc-1,5-diaminopentane
Objective: To synthesize N-Boc-1,5-diaminopentane via mono-protection of 1,5-diaminopentane.
Materials:
-
1,5-Diaminopentane
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Methanol
-
Chloroform
-
Aqueous ammonia solution
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-diaminopentane (1.8 g, 20 mmol) in methanol (160 mL).
-
Cool the solution in an ice bath.
-
Prepare a solution of di-tert-butyl dicarbonate (22 g, 100 mmol) in methanol (20 mL).
-
Slowly add the di-tert-butyl dicarbonate solution to the stirred 1,5-diaminopentane solution over 30 minutes using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Remove the solvent by distillation under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a solvent system of chloroform:methanol:ammonia (10:1:0.1) to yield tert-butyl N-(5-aminopentyl)carbamate.[1]
Determination of Boiling Point (OECD Guideline 103)
Objective: To determine the boiling point of N-Boc-1,5-diaminopentane.
Apparatus:
-
Ebulliometer or dynamic vapor pressure apparatus
-
Heating mantle
-
Calibrated thermometer or thermocouple
Procedure (Dynamic Method):
-
Place a sample of N-Boc-1,5-diaminopentane into the boiling flask of the apparatus.
-
Gradually heat the sample while stirring.
-
Simultaneously, measure the vapor pressure of the substance.
-
The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[2][3][4]
-
Record the temperature at which vigorous boiling and a stable temperature reading are observed.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point of a solidified sample of N-Boc-1,5-diaminopentane.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer
Procedure:
-
If the sample is liquid at room temperature, it should be cooled to induce solidification.
-
Introduce a small amount of the finely powdered solid sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first signs of melting are observed (initial melting point) and the temperature at which the entire sample has turned into a clear liquid (final melting point). The melting range provides an indication of purity.[5][6][7][8]
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the primary amine group in N-Boc-1,5-diaminopentane.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of N-Boc-1,5-diaminopentane and dissolve it in a suitable solvent (e.g., water or a water-alcohol mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the titration curve at the half-equivalence point, where the pH is equal to the pKa.[9][10][11][12]
Determination of Aqueous Solubility (ASTM E1148)
Objective: To determine the solubility of N-Boc-1,5-diaminopentane in water.
Apparatus:
-
Shaker or magnetic stirrer
-
Constant temperature bath
-
Centrifuge
-
Analytical balance
-
Vials with screw caps
Procedure (Shake-Flask Method):
-
Add an excess amount of N-Boc-1,5-diaminopentane to a known volume of water in a vial.
-
Seal the vial and place it in a constant temperature bath, agitating it for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow any undissolved material to settle.
-
Centrifuge the saturated solution to remove any suspended particles.
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of N-Boc-1,5-diaminopentane in the supernatant using a suitable analytical technique (e.g., gas chromatography, HPLC, or by evaporating the solvent and weighing the residue).
-
The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).[13][14][15][16]
Role in PROTAC Technology and Signaling Pathway Involvement
N-Boc-1,5-diaminopentane itself is not directly involved in biological signaling pathways. However, its deprotected form serves as a critical linker component in the synthesis of PROTACs. PROTACs are designed to induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC molecule, containing a linker derived from N-Boc-1,5-diaminopentane, simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase.
-
This binding forms a ternary complex (POI-PROTAC-E3 ligase).
-
The formation of this complex brings the E3 ligase in close proximity to the POI.
-
The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.
The following diagram illustrates the logical workflow of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Safety and Handling
N-Boc-1,5-diaminopentane should be handled with appropriate safety precautions. It is classified as a corrosive substance and can cause severe skin burns and eye damage. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
N-Boc-1,5-diaminopentane is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its primary utility as a linker in the synthesis of PROTACs underscores its importance in the development of novel therapeutics. A thorough understanding of its chemical properties and handling requirements is essential for its effective and safe use in research and drug development.
References
- 1. N-Boc-cadaverine synthesis - chemicalbook [chemicalbook.com]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. store.astm.org [store.astm.org]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. study.com [study.com]
- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 13. store.astm.org [store.astm.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. quora.com [quora.com]
- 16. scribd.com [scribd.com]
